Benzenesulfonic acid, 2,2'-(1,2-ethynediyl)bis[5-amino-
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Overview
Description
Benzenesulfonic acid, 2,2'-(1,2-ethynediyl)bis[5-amino- is a chemical compound used in the development of bioconjugates for biomedical research. It is composed of two functional groups: an EY fluorophore and a CBS-A reactive group, linked by a spacer. This compound is valuable for researchers in fields such as fluorescence imaging, protein labeling, and drug delivery .
Preparation Methods
The synthesis of Benzenesulfonic acid, 2,2'-(1,2-ethynediyl)bis[5-amino- involves the reaction of the EY fluorophore with the CBS-A reactive group. The reaction conditions typically include the use of a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the reaction. The reaction is carried out at room temperature and monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the product .
Chemical Reactions Analysis
Benzenesulfonic acid, 2,2'-(1,2-ethynediyl)bis[5-amino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The CBS-A reactive group can undergo substitution reactions with nucleophiles such as amines or thiols.
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Benzenesulfonic acid, 2,2'-(1,2-ethynediyl)bis[5-amino- has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of bioconjugates and the development of novel compounds for various applications.
Biology: The compound is used for protein labeling and fluorescence imaging, allowing researchers to study protein interactions and cellular processes.
Medicine: Benzenesulfonic acid, 2,2'-(1,2-ethynediyl)bis[5-amino- is used in drug delivery systems to target specific cells or tissues, improving the efficacy and safety of therapeutic agents.
Industry: The compound is used in the development of diagnostic tools and assays for various applications.
Mechanism of Action
The mechanism of action of Benzenesulfonic acid, 2,2'-(1,2-ethynediyl)bis[5-amino- involves the selective reaction of the CBS-A reactive group with cysteine residues in proteins. This reaction forms a stable covalent bond, allowing the EY fluorophore to be attached to the protein. The molecular targets of Benzenesulfonic acid, 2,2'-(1,2-ethynediyl)bis[5-amino- include proteins with accessible cysteine residues, and the pathways involved include the formation of covalent bonds between the linker and the target protein .
Comparison with Similar Compounds
Benzenesulfonic acid, 2,2'-(1,2-ethynediyl)bis[5-amino- is unique compared to other similar compounds due to its specific combination of the EY fluorophore and CBS-A reactive group. Similar compounds include:
EY-CBS Linker: This compound also contains the EY fluorophore but has a different reactive group, making it suitable for different applications.
CBS-A Linker: This compound contains the CBS-A reactive group but lacks the EY fluorophore, limiting its use in fluorescence imaging.
Benzenesulfonic acid, 2,2'-(1,2-ethynediyl)bis[5-amino- stands out due to its versatility and effectiveness in various applications, making it a valuable tool for researchers in multiple fields.
Biological Activity
Benzenesulfonic acid, 2,2'-(1,2-ethynediyl)bis[5-amino-] (CAS number 50567-77-6), is a sulfonic acid derivative notable for its unique molecular structure, which features two amino groups and an ethynediyl linkage. This compound's molecular formula indicates a molecular weight of approximately 368.38 g/mol. The presence of both sulfonic acid and amino groups suggests potential for various biological activities and therapeutic applications.
Research indicates that benzenesulfonic acid derivatives exhibit significant biological activities due to their structural characteristics. The amino and sulfonic acid groups contribute to their reactivity and interactions within biological systems. Potential mechanisms include:
- Antioxidant Properties : Compounds with amino groups can scavenge free radicals, thereby protecting cells from oxidative stress.
- Cell Signaling Modulation : The presence of sulfonic acid may influence cellular signaling pathways, affecting processes such as apoptosis and proliferation.
- Enzyme Inhibition : Some derivatives have shown potential as enzyme inhibitors, which could be beneficial in treating diseases like cancer or diabetes.
Research Findings
Recent studies have explored the biological implications of benzenesulfonic acid derivatives. For instance:
- Protective Effects on Pancreatic β-cells : Research has identified novel compounds that protect β-cells from endoplasmic reticulum (ER) stress, a key factor in diabetes development. These compounds exhibited significant protective activity with an EC50 value as low as 0.1 μM .
- Antimicrobial Activity : Several benzenesulfonic acid derivatives have demonstrated antimicrobial properties against various pathogens, suggesting potential applications in infection control.
- Anti-inflammatory Effects : Some studies have indicated that these compounds may reduce inflammation markers in vitro, pointing to their utility in treating inflammatory diseases.
Case Studies
A few notable case studies highlight the biological activity of benzenesulfonic acid derivatives:
- Case Study 1 : A derivative was tested for its ability to protect INS-1 pancreatic cells against ER stressors like thapsigargin and brefeldin A. Results showed that the compound significantly improved cell viability under stress conditions .
- Case Study 2 : In another study, a series of benzenesulfonic acid derivatives were synthesized and evaluated for their antimicrobial efficacy against Staphylococcus aureus. The results indicated that certain modifications enhanced antibacterial activity significantly.
Comparative Analysis
To understand the uniqueness of benzenesulfonic acid, 2,2'-(1,2-ethynediyl)bis[5-amino-], it is helpful to compare it with structurally similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Benzenesulfonic acid | Contains a sulfonic group | Commonly used as a reagent |
5-Amino-2-[2-(4-amino-2-sulfophenyl)ethyl]benzenesulfonic acid | Similar amino and sulfonic groups | Exhibits different biological activities |
6,6'-(ethyne-1,2-diyl)bis(3-aminobenzenesulfonic acid) | Contains ethynediyl linkage | Potential for unique reactivity due to dual sulfonic groups |
This table illustrates how benzenesulfonic acid, 2,2'-(1,2-ethynediyl)bis[5-amino-] stands out due to its specific structural features and potential applications across various fields.
Properties
IUPAC Name |
5-amino-2-[2-(4-amino-2-sulfophenyl)ethynyl]benzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O6S2/c15-11-5-3-9(13(7-11)23(17,18)19)1-2-10-4-6-12(16)8-14(10)24(20,21)22/h3-8H,15-16H2,(H,17,18,19)(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDGAAKIBOPPKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)S(=O)(=O)O)C#CC2=C(C=C(C=C2)N)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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